molecular formula C18H26N2O3 B7854463 N-Cyclopentyl L-Z-Valinamide

N-Cyclopentyl L-Z-Valinamide

Cat. No.: B7854463
M. Wt: 318.4 g/mol
InChI Key: IAVPTJMDULLLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a benzyl group, a cyclopentylcarbamoyl group, and a methylpropyl group. It is often studied for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopentyl L-Z-Valinamide typically involves the reaction of benzyl chloroformate with the appropriate amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include benzyl chloroformate and cyclopentylamine. The reaction is typically conducted in an organic solvent such as toluene or dichloromethane, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction conditions, leading to consistent product quality. Industrial methods also focus on minimizing waste and optimizing the use of reagents.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl N-[1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Cyclopentyl L-Z-Valinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic effects.

Comparison with Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the cyclopentylcarbamoyl and methylpropyl groups.

    Cyclopentyl carbamate: Contains the cyclopentyl group but lacks the benzyl and methylpropyl groups.

    Methylpropyl carbamate: Contains the methylpropyl group but lacks the benzyl and cyclopentylcarbamoyl groups.

Uniqueness: Benzyl N-[1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can interact with molecular targets in ways that similar compounds cannot.

Properties

IUPAC Name

benzyl N-[1-(cyclopentylamino)-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-13(2)16(17(21)19-15-10-6-7-11-15)20-18(22)23-12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVPTJMDULLLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.